

A Comparative Guide to the Spectroscopic Analysis of 1,1-Diphenylethane

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Compound of Interest

Compound Name: 1,1-Diphenylethane

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This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of **1,1-diphenylethane**. We will delve into the analysis of its ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra and compare this with data obtained from Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding of each method's contribution to molecular characterization.

^1H and ^{13}C NMR Spectral Analysis of 1,1-Diphenylethane

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.^[1] For **1,1-diphenylethane**, the proton (^1H) and carbon-13 (^{13}C) NMR spectra offer a complete picture of its structure.

Predicted ^1H and ^{13}C NMR Data

Due to the lack of a publicly available, fully assigned experimental spectrum, the following data is based on spectral prediction and analysis of similar structures.

¹ H NMR Data				
Signal	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-1	~4.15	Quartet (q)	~7.2	1H
H-2	~1.65	Doublet (d)	~7.2	3H
Aromatic H	~7.20 - 7.35	Multiplet (m)	-	10H

¹³ C NMR Data		
Signal	Chemical Shift (δ, ppm)	Carbon Type
C-1	~50.5	CH
C-2	~21.5	CH ₃
Aromatic C (quaternary)	~145.0	C
Aromatic C (CH)	~128.5	CH
Aromatic C (CH)	~127.8	CH
Aromatic C (CH)	~126.0	CH

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **1,1-diphenylethane** for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[\[2\]](#)
- Transfer the solution to a clean 5 mm NMR tube.
- If required for precise chemical shift referencing, add a small amount of an internal standard like tetramethylsilane (TMS).

Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.
- Shimming: The magnetic field homogeneity is optimized to obtain sharp, well-resolved peaks.
- Tuning and Matching: The probe is tuned to the specific nucleus being observed (^1H or ^{13}C) to maximize signal-to-noise.
- Acquisition: A standard pulse program is used to acquire the spectrum. For ^1H NMR, a small number of scans are typically sufficient. For ^{13}C NMR, a larger number of scans are required due to the lower natural abundance of the ^{13}C isotope.[\[1\]](#)

Alternative Analytical Techniques

While NMR provides a detailed structural map, other spectroscopic techniques offer complementary information.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[\[3\]](#)

Expected Mass Spectrometry Data for **1,1-Diphenylethane**:

m/z (mass-to-charge ratio)	Relative Intensity	Proposed Fragment
182	Moderate	$[\text{M}]^+$ (Molecular Ion)
167	High	$[\text{M} - \text{CH}_3]^+$
105	Low	$[\text{C}_8\text{H}_9]^+$
91	Moderate	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)
77	Low	$[\text{C}_6\text{H}_5]^+$ (Phenyl ion)

Data based on typical fragmentation patterns of alkylbenzenes.[4]

Experimental Protocol: Mass Spectrometry

Sample Introduction and Ionization:

- A small amount of the **1,1-diphenylethane** sample is introduced into the mass spectrometer, where it is vaporized.[5]
- The vaporized molecules are then ionized, typically by a high-energy electron beam (Electron Ionization - EI), which knocks an electron off the molecule to form a positive ion (molecular ion).[6]

Mass Analysis and Detection:

- The newly formed ions are accelerated into a mass analyzer.
- The mass analyzer, using a magnetic or electric field, separates the ions based on their mass-to-charge (m/z) ratio.[7]
- A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

Key IR Absorption Bands for **1,1-Diphenylethane**:

Wavenumber (cm^{-1})	Intensity	Vibration
3100-3000	Medium	Aromatic C-H stretch
3000-2850	Medium	Aliphatic C-H stretch
1600, 1495, 1450	Medium to Weak	Aromatic C=C bending
760, 700	Strong	C-H out-of-plane bending (monosubstituted benzene)

Data based on the NIST Chemistry WebBook.[\[9\]](#)

Experimental Protocol: Infrared Spectroscopy

Sample Preparation:

- For a liquid sample like **1,1-diphenylethane**, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.
[\[10\]](#)
- For solid samples, they can be prepared as a KBr pellet or a Nujol mull.

Data Acquisition:

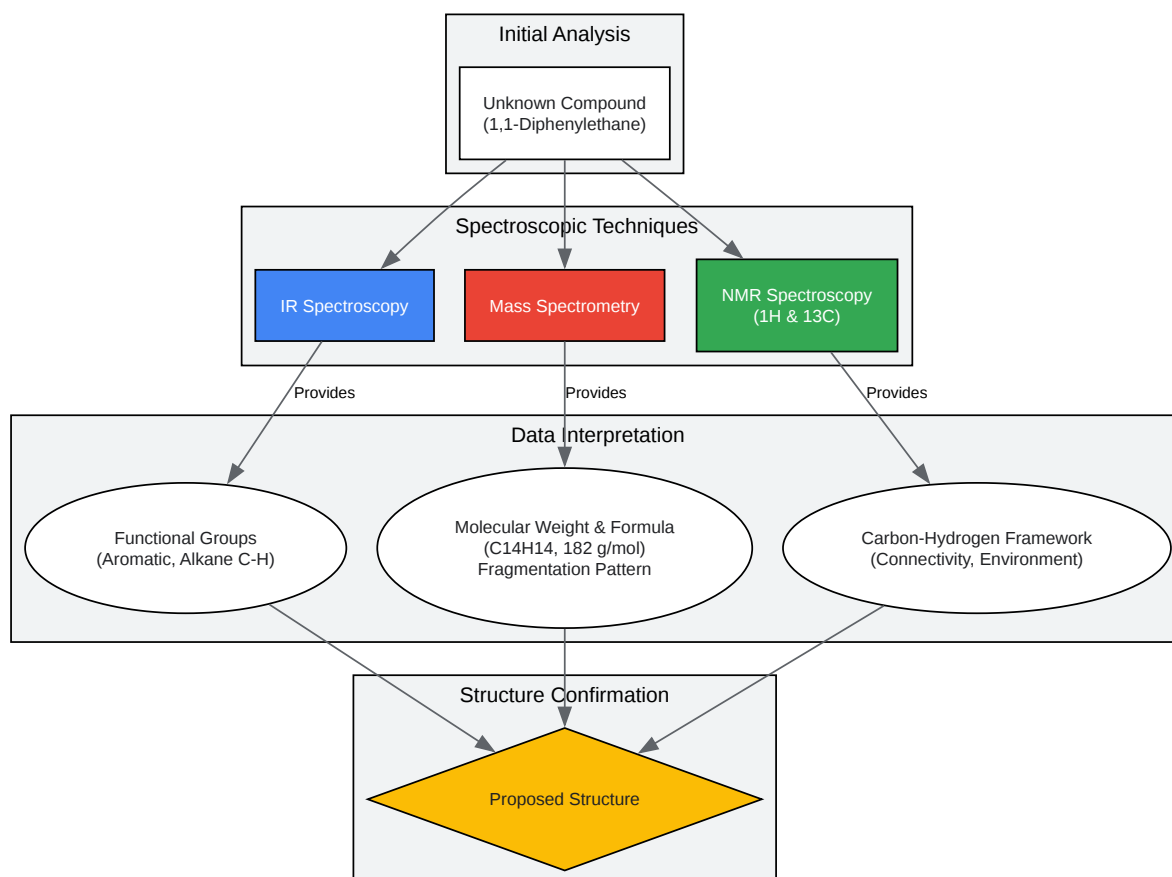
- A background spectrum of the empty sample holder (or salt plates) is recorded.
- The prepared sample is placed in the IR spectrometer.
- A beam of infrared radiation is passed through the sample, and the detector measures the amount of radiation that is transmitted at different wavenumbers.
- The instrument's software subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.[\[11\]](#)

Comparison of Analytical Techniques

Technique	Information Provided	Advantages	Limitations
^1H NMR	<ul style="list-style-type: none">- Number of different proton environments-Chemical environment of each proton-Number of neighboring protons (spin-spin splitting)-Relative number of protons of each type (integration)	Provides detailed structural connectivity.	Can have complex spectra with overlapping signals.
^{13}C NMR	<ul style="list-style-type: none">- Number of different carbon environments-Chemical environment of each carbon	Provides a direct count of non-equivalent carbons.	Low natural abundance of ^{13}C requires more sample and longer acquisition times.
Mass Spectrometry (MS)	<ul style="list-style-type: none">- Molecular weight-Molecular formula (with high resolution MS)-Fragmentation pattern providing structural clues	High sensitivity, requires very small sample amounts.	Isomers can have similar mass spectra. The molecular ion may not always be observed.
Infrared (IR) Spectroscopy	<ul style="list-style-type: none">- Presence or absence of specific functional groups	Fast and non-destructive.	Provides limited information about the overall carbon skeleton. Spectra can be complex.

Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound like **1,1-diphenylethane**, integrating the information from these different spectroscopic techniques.



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Caption: Workflow for the structural elucidation of **1,1-diphenylethane**.

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